2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide
Overview
Description
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenol ring.
Alkylation: Addition of methyl groups to the phenol ring.
Iodination: Introduction of the iodine atom to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenoxy and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Amines: From the reduction of the nitro group.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)-N-(2-iodophenyl)acetamide: Lacks the nitro group.
2-(2,4-dimethyl-6-nitrophenoxy)-N-phenylacetamide: Lacks the iodine atom.
Uniqueness
The presence of both nitro and iodo groups in 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-iodophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-6-4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBZEXQGAAJOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=C2I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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